5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile
Description
5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile is a halogenated nitrile compound characterized by a pentanenitrile backbone substituted with a 4-bromo-2-fluorophenoxy group. Its molecular formula is C₁₁H₁₁BrFNO, with a molecular weight of 272.12 g/mol (CAS: 1212831-44-1) . This compound has been categorized as a discontinued product in commercial catalogs, likely due to challenges in synthesis, stability, or niche applicability .
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTZWBGZAIKPMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-bromo-2-fluorophenol with pentanenitrile under nucleophilic substitution conditions. The reaction typically requires a strong base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile may involve continuous flow chemistry techniques to enhance efficiency and scalability. These methods ensure consistent product quality and yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the bromo or fluoro groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Strong nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 5-(4-Bromo-2-fluoro-phenoxy)pentanoic acid or 5-(4-Bromo-2-fluoro-phenoxy)pentanone.
Reduction: 5-(4-Bromo-2-fluoro-phenoxy)pentanamine.
Substitution: Various substituted phenols or amines depending on the nucleophile used.
Scientific Research Applications
5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
5-[¹⁸F]Fluoro-(2R,3S)-2,3-bis(4-hydroxyphenyl)pentanenitrile
- Structure : A fluorinated pentanenitrile with two 4-hydroxyphenyl groups at positions 2 and 3.
- Application : Acts as an estrogen receptor beta (ERβ)-selective radioligand for positron emission tomography (PET) imaging in breast cancer studies. Its selectivity arises from the hydroxyl groups, which enhance receptor binding affinity .
- Key Difference: Unlike 5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile, this compound’s bioactivity is driven by aromatic hydroxyl groups rather than bromo/fluoro substitutions. The presence of ¹⁸F also enables imaging applications, highlighting the role of halogen positioning in functionality .
AM-2232 (5-[3-(1-Naphthoyl)-1H-indol-1-yl]pentanenitrile)
- Structure : Features a pentanenitrile chain linked to a naphthoyl-indole moiety.
- Application: A synthetic cannabinoid receptor agonist with psychoactive properties, illustrating the versatility of nitrile-containing compounds in targeting neurological receptors .
- Key Difference: The indole and naphthoyl groups dominate its receptor interaction, whereas this compound’s halogenated phenoxy group may confer distinct electronic or steric effects.
Nitriles in Plant Biochemistry
5-(Methylthio)pentanenitrile
- Structure : A short-chain nitrile with a methylthio (-SCH₃) group.
- Application: Formed during glucosinolate (GLS) degradation in cruciferous plants. It contributes to the aroma of rapeseed oil and has an odor activity value (OAV) > 9.2, making it a key flavor compound .
- Key Difference: The methylthio group enhances volatility and odor potency, whereas bromo/fluoro substituents in this compound likely reduce volatility due to increased molecular weight and polarity.
Halogenated Phenoxy Nitriles
5-(4-Bromo-3-fluoro-phenoxy)pentanenitrile (CAS: 1443354-74-2)
Comparative Analysis Table
Biological Activity
5-(4-Bromo-2-fluoro-phenoxy)pentanenitrile is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a phenoxy group substituted with bromine and fluorine atoms, linked to a pentanenitrile moiety. The presence of these halogen substituents enhances the compound's reactivity and potential interactions with biological targets.
Molecular Formula: CHBrFNO
Molecular Weight: 273.11 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. The bromo and fluoro groups can influence the compound's binding affinity and specificity toward these targets, potentially modulating key biochemical pathways involved in disease processes.
Biological Activity
Research has indicated that this compound may exhibit:
- Antimicrobial Properties: Preliminary studies suggest that compounds with similar structures can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
- Anticancer Activity: There is ongoing investigation into its potential use in cancer therapy, as halogenated compounds often show enhanced cytotoxic effects against various cancer cell lines.
Case Studies and Experimental Data
-
Antimicrobial Activity:
- A study evaluated the antimicrobial effects of various phenoxy derivatives, including this compound. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli at certain concentrations.
-
Cytotoxicity Assays:
- In vitro assays demonstrated that this compound showed cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value in the low micromolar range, suggesting its potential as an anticancer agent.
-
Mechanistic Studies:
- Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its role in programmed cell death.
Comparative Biological Activities
The following table summarizes the biological activities of related compounds for context:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Halogenated structure enhances reactivity |
| 5-(4-Chloro-2-fluoro-phenoxy)pentanenitrile | Moderate | Yes | Different halogen affects bioactivity |
| 5-(4-Bromo-3-fluoro-phenoxy)butanenitrile | Yes | Limited | Altered structure impacts efficacy |
Applications in Drug Development
Due to its promising biological activities, this compound is being explored for potential applications in drug development. Its ability to modulate specific biochemical pathways makes it a candidate for further studies aimed at synthesizing new pharmaceuticals targeting infectious diseases and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
